
Butyltintris(laurylmercapto acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyltintris(laurylmercapto acetate) is an organotin compound that has gained attention due to its unique chemical properties and potential applications in various fields. This compound consists of a tin atom bonded to three laurylmercapto acetate groups, making it a versatile molecule with interesting reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyltintris(laurylmercapto acetate) typically involves the reaction of tributyltin chloride with laurylmercapto acetic acid. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
On an industrial scale, the production of Butyltintris(laurylmercapto acetate) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Butyltintris(laurylmercapto acetate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The laurylmercapto acetate groups can be substituted with other ligands, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halides and other nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
Butyltintris(laurylmercapto acetate) has found applications in several scientific research areas, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to enhance material properties.
Mecanismo De Acción
The mechanism by which Butyltintris(laurylmercapto acetate) exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting their permeability and stability. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound’s unique structure plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Dibutyltin dilaurate
Comparison
Butyltintris(laurylmercapto acetate) differs from similar compounds in its specific functional groups and reactivity. While tributyltin chloride and tributyltin oxide are well-known for their use as biocides and antifouling agents, Butyltintris(laurylmercapto acetate) offers additional versatility due to its laurylmercapto acetate groups. This makes it more suitable for applications in organic synthesis and material science.
Conclusion
Butyltintris(laurylmercapto acetate) is a compound with diverse applications and unique chemical properties. Its synthesis, reactivity, and potential uses in various fields make it an interesting subject for further research and development. As scientific understanding of its mechanism of action and interactions with biological systems grows, new applications and opportunities for this compound are likely to emerge.
Propiedades
Número CAS |
26292-98-8 |
|---|---|
Fórmula molecular |
C46H90O6S3Sn |
Peso molecular |
954.1 g/mol |
Nombre IUPAC |
dodecyl 2-[butyl-bis[(2-dodecoxy-2-oxoethyl)sulfanyl]stannyl]sulfanylacetate |
InChI |
InChI=1S/3C14H28O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;1-3-4-2;/h3*17H,2-13H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
XGQTTWHUFMHJMA-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(SCC(=O)OCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


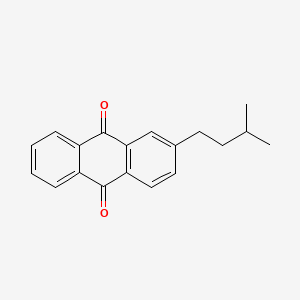
![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)
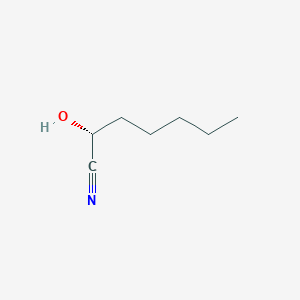

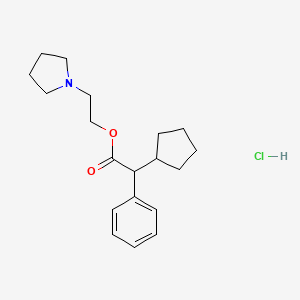
ammonium methyl sulfate](/img/structure/B13757663.png)


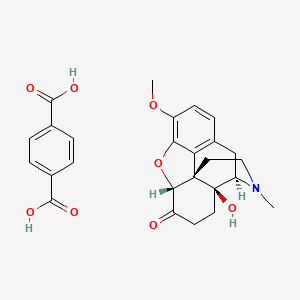
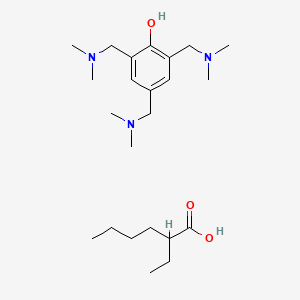
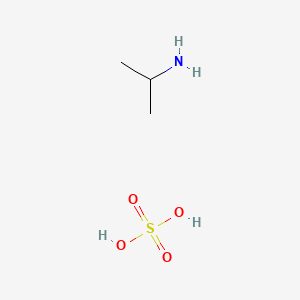
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)

